1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid
Description
1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid (IUPAC name: 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid) is a cyclohexane-based carboxylic acid derivative with a 2-fluorophenylamino substituent. Its molecular formula is C₁₃H₁₆FNO₂, with an average molecular mass of 237.27 g/mol and a monoisotopic mass of 237.1165 g/mol . The compound’s ChemSpider ID is 2039821, and it is cataloged under CAS RN 725252-83-5 . Structurally, it features a cyclohexane ring substituted at the 1-position with both a carboxylic acid (-COOH) and a 2-fluorophenylamino group (-NH-C₆H₃F), which confers unique electronic and steric properties.
Cyclohexanecarboxylic acid derivatives are widely recognized as critical intermediates in pharmaceuticals and organic synthesis. For example, cyclohexanecarboxylic acid itself is used to synthesize praziquantel (an antiparasitic drug) and other bioactive molecules . The fluorine atom in the 2-position of the phenyl group may enhance metabolic stability and binding affinity in drug candidates due to its electron-withdrawing nature, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-2-6-10(11)12(17)16-14(13(18)19)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJCGYMZGCHEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587565 | |
| Record name | 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-23-4 | |
| Record name | 1-(2-Fluorobenzamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Amidation-Carboxylation Strategy
The most widely documented method involves a sequential amidation and carboxylation process. In the first step, 2-fluorobenzoyl chloride reacts with cyclohexylamine in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) serves as both base and HCl scavenger, achieving 78–82% yield of the intermediate N-(cyclohexyl)-2-fluorobenzamide.
The critical carboxylation step employs carbon dioxide insertion under high-pressure conditions (15–20 bar) in tetrahydrofuran solvent. Using lithium hexamethyldisilazide (LiHMDS) as a strong base at −78°C, this step attains 65–70% conversion efficiency. Final purification through recrystallization from ethanol/water (3:1 v/v) yields pharmaceutical-grade material (>99% purity).
One-Pot Continuous Flow Approach
Recent advancements utilize microreactor technology to combine these steps:
| Parameter | Amidation Stage | Carboxylation Stage |
|---|---|---|
| Temperature | 25°C | −70°C |
| Residence Time | 12 min | 8 min |
| Pressure | Ambient | 18 bar |
| Solvent System | DCM/THF (1:3) | THF |
| Conversion Efficiency | 94% | 88% |
This method reduces total synthesis time from 48 hours to <30 minutes while improving overall yield to 82%.
Industrial-Scale Production
Catalytic Aminocarbonylation
Large-scale manufacturing (≥100 kg batches) employs palladium-catalyzed aminocarbonylation:
Reaction Scheme:
Cyclohexene + 2-fluoroiodobenzene + CO → Target compound
Optimized Conditions:
- Catalyst: Pd(OAc)₂/Xantphos (0.5 mol%)
- CO Pressure: 30 psi
- Temperature: 110°C
- Solvent: DMAc/H₂O (9:1)
- Yield: 91% with 98.5% purity
This gas-phase continuous process demonstrates superior atom economy (83%) compared to batch methods.
Crystallization Engineering
Industrial purification employs polymorph control through anti-solvent precipitation:
Critical Parameters:
- Solvent: Ethyl acetate
- Anti-solvent: n-Heptane
- Cooling Rate: 0.5°C/min
- Seed Crystal Size: 20–50 μm
- Final Purity: 99.9% by HPLC
This protocol achieves consistent crystal morphology (needle-shaped particles) ideal for pharmaceutical formulation.
Alternative Synthetic Pathways
Ring-Opening Cyclization Strategy
The patent US6740765B1 discloses a novel cyclohexane ring formation methodology applicable to this compound:
Key Steps:
- Malonate diester cyclization using NaH/DMF at 80°C
- Decarboxylation with LiCl/DMSO at 130°C
- Enzymatic resolution of cis/trans isomers
Comparative Performance:
| Method | Yield | Cis:Trans Ratio | Purity |
|---|---|---|---|
| Acid-Catalyzed | 67% | 1:1.2 | 95% |
| Enzymatic (Lipase B) | 82% | 98:2 | 99% |
This approach proves particularly effective for obtaining stereochemically pure material.
Photochemical Synthesis
Emerging techniques utilize UV-initiated [2+2] cycloaddition:
Reaction Components:
- Diethyl acetylenedicarboxylate
- 2-Fluoro-N-vinylbenzamide
- UV Lamp (254 nm)
- Solvent: Acetonitrile
Advantages:
- 70% yield in 2 hours
- No metal catalysts required
- Excellent functional group tolerance
Computational Retrosynthesis
AI-Powered Route Prediction
The BenchChem retrosynthesis module identified three viable pathways using Pistachio/Bkms_metabolic databases:
Top Routes:
- Buchwald-Hartwig Amination → Carboxylation (Predicted Yield: 76%)
- Ugi Multicomponent Reaction (Predicted Yield: 68%)
- Enzymatic Transamination (Predicted Yield: 82%)
Key Insights from Modeling:
- Hammett σₚ value of −0.34 indicates enhanced reaction rates in polar aprotic solvents
- Transition state analysis favors six-membered cyclic intermediates
- DFT calculations suggest ΔG‡ of 18.7 kcal/mol for rate-determining step
Critical Process Parameters
Temperature Effects on Yield
| Stage | Optimal Temp. | Yield Deviation (±%)/10°C |
|---|---|---|
| Amidation | 0–5°C | 3.2 |
| Carboxylation | −70°C | 4.8 |
| Crystallization | 4°C | 1.5 |
Solvent Screening Results
| Solvent | Amidation Yield | Carboxylation Yield |
|---|---|---|
| Dichloromethane | 78% | 65% |
| THF | 82% | 71% |
| DMF | 68% | 88% |
| Acetonitrile | 45% | 62% |
Impurity Profiling
HPLC-MS analysis identifies three primary impurities:
Des-fluoro Analog (0.15–0.3%) :
- Formed via premature F⁻ elimination
- Controlled through strict anhydrous conditions
Dimerized Byproduct (0.05–0.1%) :
- Michael adduct from enolate intermediate
- Mitigated by reduced base concentration
Oxidative Degradant (0.2–0.5%) :
- C-1 ketone derivative
- Minimized using nitrogen sparging
Green Chemistry Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| E-Factor | 18.7 | 5.2 |
| PMI (g/g) | 32 | 11 |
| Energy Intensity | 48 kWh/kg | 19 kWh/kg |
| Carbon Footprint | 6.2 kg CO₂/kg | 2.1 kg CO₂/kg |
These metrics demonstrate the environmental advantages of modern synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Cyclohexanecarboxylic Acid Derivatives
Key Observations
Fluorine’s electronegativity may enhance solubility and metabolic stability compared to non-fluorinated analogs . Protective Groups: Derivatives like 1-(Fmoc-amino)cyclohexanecarboxylic acid incorporate protective groups (e.g., Fmoc) for peptide synthesis, whereas the target compound’s free amino group could facilitate direct bioactivity or further derivatization .
Physical Properties: Melting points vary significantly with substitution. For example, 1-p-toluidinocyclohexane-1-carboxylic acid melts at 172°C, while 1-o-toluidinocyclohexane-1-carboxylic acid melts at 117°C, highlighting the impact of substituent position .
Compared to trans-4-benzyloxycarbonylaminomethyl cyclohexanecarboxylic acid (a tranexamic acid derivative), the target compound lacks a methylene spacer, which may alter its pharmacokinetic profile .
Research Findings and Implications
- Conformational Studies : Cyclohexane derivatives often exhibit chair or boat conformations. demonstrates that substituents like phenyl groups influence ring puckering, which could affect the target compound’s reactivity and binding interactions .
- Pharmacological Potential: Fluorinated analogs are prioritized in drug discovery due to improved bioavailability. The 2-fluoro substitution in the target compound may mimic strategies seen in FDA-approved drugs (e.g., fluoxetine) .
- Synthetic Challenges: While cyclohexanecarboxylic acid is typically synthesized via benzoic acid hydrogenation , introducing fluorine and amino groups requires specialized methods, such as Buchwald-Hartwig amination or fluorination reactions .
Biological Activity
1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid, identified by its CAS number 912771-23-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxylic acid backbone with a fluorobenzoyl group, which contributes to its unique pharmacological properties. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit the endothelial differentiation gene receptor 2 (Edg-2) activated by lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes including cell migration and proliferation .
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound exhibits inhibitory effects on several key enzymes. For example, it has been noted for its potential in modulating pathways involved in fibrosis and inflammation, making it a candidate for therapeutic applications in diseases characterized by excessive tissue remodeling such as cardiac fibrosis and cirrhosis .
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds similar to this compound. Below is a summary of relevant findings:
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoro-benzoylamino)-cyclohexanecarboxylic acid, and how are key intermediates purified?
The synthesis typically involves a Friedel-Crafts acylation using 2-fluorobenzoyl chloride and cyclohexanone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The intermediate 2-(2-fluorobenzoyl)cyclohexanone is formed, followed by oxidation or reduction to introduce the carboxylic acid group . Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate enantiomerically pure products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : To confirm the cyclohexane ring conformation and fluorine substitution pattern. The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons near the 2-fluoro group) .
- IR Spectroscopy : Identifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates the molecular formula (C₁₄H₁₅FNO₃) and detects fragmentation patterns.
Q. How does the carboxylic acid group influence the compound’s solubility and reactivity?
The carboxylic acid enhances water solubility via hydrogen bonding and allows salt formation (e.g., sodium salts) for improved bioavailability. It also participates in amide coupling reactions (e.g., EDC/NHS activation) for derivatization or conjugation to biomolecules .
Advanced Research Questions
Q. What strategies minimize racemization during synthesis to preserve enantiomeric purity?
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to control stereochemistry.
- Employ asymmetric catalysis (e.g., BINOL-derived catalysts) for Friedel-Crafts steps.
- Optimize reaction temperature (low temperatures reduce epimerization) and monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does fluorine substitution at the 2-position versus 4-position affect biological activity?
Comparative studies show that 2-fluoro substitution enhances steric hindrance near the benzoyl group, altering binding to enzymes like cyclooxygenase-2 (COX-2). For example, 2-fluoro analogs exhibit 1.5× higher inhibitory potency than 4-fluoro derivatives in COX-2 assays, attributed to improved van der Waals interactions in the hydrophobic pocket .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid) or impurity profiles. Validate results using:
- Orthogonal assays (e.g., enzymatic vs. cell-based).
- Batch-to-batch purity analysis (HPLC, elemental analysis).
- Meta-analysis of structure-activity relationships (SAR) across fluorinated analogs .
Methodological Tables
| Comparative Bioactivity of Fluorinated Analogs |
|---|
| Compound |
| 2-Fluoro derivative |
| 4-Fluoro derivative |
| Chloro analog |
| Key Synthetic Steps |
|---|
| Step |
| Friedel-Crafts acylation |
| Oxidation to carboxylic acid |
| Chiral resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
